3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine
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Overview
Description
3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methylphenyl group. The final step involves the formation of the piperidine ring and its subsequent substitution with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine
- 3-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine
- 3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine
Uniqueness
The uniqueness of 3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-15-5-7-17(8-6-15)19-11-21-23-20(19)18-4-3-9-25(14-18)13-16-10-22-24(2)12-16/h5-8,10-12,18H,3-4,9,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPQQVGUCWEJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)CC4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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